![molecular formula C8H8N2O2S B2628277 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 287917-54-8](/img/structure/B2628277.png)
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral data (IR, NMR, MS, etc.) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as 3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The presence of the furan ring and the mercapto group contributes to its ability to disrupt microbial cell walls and inhibit enzyme activity, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
Research indicates that 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one exhibits strong antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Its antioxidant properties make it useful in the development of pharmaceuticals aimed at treating diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like urease and acetylcholinesterase. By inhibiting these enzymes, it can be used in the treatment of conditions such as peptic ulcers (through urease inhibition) and Alzheimer’s disease (through acetylcholinesterase inhibition). Its structure allows it to bind effectively to the active sites of these enzymes, blocking their activity.
Anti-inflammatory Effects
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has demonstrated significant anti-inflammatory effects in various studies. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory pathways. This makes it a potential candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Beyond biological applications, 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has potential uses in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors, catalysts, and polymers. Research in this area focuses on leveraging its stability and reactivity to create innovative materials for various industrial applications.
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Mechanism of Action
Mode of Action
It has been studied in the context of [3 + 2] cycloaddition reactions . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation . The global electron density transfer predicts a low polar character of forward electron density transfer type with the electronic flux from the nitrone to the maleimides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one. For instance, solvent effects can increase the activation energy, particularly along the endo pathway . The influence of temperature was also investigated at 289.15 K, 298.15 K, and 393.15 K
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFJLQIGRHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one |
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